N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methoxybenzyl group. The 4-methoxybenzyl group enhances lipophilicity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c1-28-17-9-7-14(8-10-17)11-18-23-24-21(29-18)22-20(27)15-12-19(26)25(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,22,24,27) |
InChI Key |
WVXVHOAGSIOXQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The methoxybenzyl group is introduced via nucleophilic substitution reactions, while the pyrrolidine ring is formed through cyclization of suitable intermediates. The final step often involves coupling the thiadiazole and pyrrolidine moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield methoxybenzoic acid, while reduction of the carbonyl group in the pyrrolidine ring may produce the corresponding alcohol.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents on the Thiadiazole Ring
lists multiple 1,3,4-thiadiazole derivatives with substituents such as chlorobenzyl, methylthio, and fluorobenzyl groups. Key comparisons include:
Key Observations :
- The 4-methoxybenzyl group in the target compound likely balances lipophilicity and solubility compared to electron-withdrawing groups (e.g., Cl in 5e, F in ).
- Higher yields (e.g., 88% for 5h) correlate with less sterically hindered substituents, suggesting the target’s synthesis may require optimized conditions .
Functional Group Comparisons: Carboxamide vs. Sulfonamide and Urea
- Sulfonamide Analogues: describes N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, an uncompetitive inhibitor of human γ-glutamyl transpeptidase 1 (hGGT1).
- Urea Derivatives : Compounds like N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea (tebuthiuron, ) are used as herbicides. The urea group enables broad-spectrum activity via soil residual effects, contrasting with the target’s pyrrolidine-carboxamide, which is more likely tailored for specific protein interactions .
Pyrrolidine and Benzyl Substitutions
highlights 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, which shares the pyrrolidine-carboxamide core but substitutes 4-fluorobenzyl and 5-methyl-thiadiazole.
Key Insight : The 4-methoxy group’s electron-donating nature could improve pharmacokinetic properties compared to fluorine’s metabolic resistance .
Activity in Plant Growth Regulation
discusses arylurea compounds with tetrazole groups, such as N-5-tetrazolyl-N′-p-methoxybenzoylurea (2h), which exhibits plant growth-regulating activity. While structurally distinct, the shared methoxybenzyl motif suggests that the target compound’s 4-methoxybenzyl group might similarly enhance bioactivity in specific applications, albeit via different mechanisms (e.g., enzyme inhibition vs. hormonal mimicry) .
Biological Activity
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews its synthesis, biological activity, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C15H13N3O3S
- Molecular Weight : 315.35 g/mol
Structural Characteristics
The compound features a pyrrolidine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the methoxybenzyl group is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : A study highlighted the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was reported to have an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential .
The anticancer activity is often linked to the induction of apoptosis in cancer cells. The activation of caspases (caspase 3, 8, and 9) has been observed in studies involving thiadiazole derivatives, suggesting that these compounds can trigger programmed cell death pathways .
Structure–Activity Relationship (SAR)
The nature of substituents on the thiadiazole ring significantly influences biological activity. Variations in substituent groups lead to differences in potency against various cancer cell lines. For instance, compounds with para-methoxy groups demonstrated enhanced inhibitory effects compared to others .
Case Studies
- Alam et al. (2011) : Reported that several thiadiazole derivatives showed significant growth inhibition across multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Dawood et al. (2013) : Investigated pyrazole-based thiadiazoles and found moderate to high anticancer activity against HepG2 and MCF7 cell lines with promising IC50 values .
- Flefel et al. (2017) : Evaluated a series of thioglycosides derived from thiadiazoles against human cancer cell lines and found that glycosylation improved anticancer activity significantly .
Comparative Data Table
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 | Apoptosis induction |
| Compound with para-methoxy group | PC3 | 22.19 ± 2.1 | Tyrosine kinase inhibition |
| Compound with glycosyl moiety | HCT-116 | 92.2 ± 1.8 | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
